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Compound of Interest

Compound Name: (2E)-2-methylbutenoyl-CoA

Cat. No.: B15548676 Get Quote

(2E)-2-methylbutenoyl-CoA, also known as tiglyl-CoA, is a key intermediate in the catabolism

of the essential amino acid L-isoleucine. Its precise structural identification is crucial for

researchers in metabolism, enzymology, and drug development to understand its role in

various physiological and pathological processes. This technical guide provides an in-depth

overview of the core analytical techniques and data used for the structural elucidation of this

molecule.

Molecular Structure and Properties
(2E)-2-methylbutenoyl-CoA is an acyl-coenzyme A thioester. The "(2E)" designation indicates

the trans configuration of the double bond between the second and third carbons of the

butenoyl moiety.

Table 1: General Properties of (2E)-2-methylbutenoyl-CoA
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Property Value Source

Synonyms
Tiglyl-CoA, 2-Methylcrotonoyl-

CoA
[1][2]

Molecular Formula C26H42N7O17P3S [1]

Monoisotopic Mass 849.157073179 Da [3]

IUPAC Name

S-[2-[3-[[(2R)-4-

[[[(2R,3S,4R,5R)-5-(6-

aminopurin-9-yl)-4-hydroxy-3-

phosphonooxyoxolan-2-

yl]methoxy-

hydroxyphosphoryl]oxy-

hydroxyphosphoryl]oxy-2-

hydroxy-3,3-

dimethylbutanoyl]amino]propa

noylamino]ethyl] (2E)-2-

methylbut-2-enethioate

[1]

Cellular Location Mitochondria [1]

Spectroscopic and Spectrometric Data
The definitive structural identification of (2E)-2-methylbutenoyl-CoA relies on a combination of

nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. While experimental spectra for (2E)-2-methylbutenoyl-CoA are not readily available

in public databases, predicted chemical shifts offer a valuable reference for its identification.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the tiglyl

moiety.

Table 2: Predicted ¹H NMR Chemical Shifts for the Tiglyl Moiety of (2E)-2-methylbutenoyl-
CoA
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Atom Chemical Shift (ppm) Multiplicity

H3 6.7 - 6.9 Quartet (q)

H4 (CH₃) 1.8 - 1.9 Doublet (d)

2-CH₃ 1.7 - 1.8 Singlet (s)

Note: Predicted values are based on computational models and may vary from experimental

data. The coenzyme A moiety exhibits a complex set of resonances that are well-documented

in the literature.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Tiglyl Moiety of (2E)-2-methylbutenoyl-
CoA

Atom Chemical Shift (ppm)

C1 (C=O) 190 - 195

C2 135 - 140

C3 140 - 145

C4 (CH₃) 14 - 16

2-CH₃ 12 - 14

Note: Predicted values are based on computational models and may vary from experimental

data.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of a molecule, as well as providing structural information through fragmentation

analysis. For acyl-CoA molecules, electrospray ionization tandem mass spectrometry (ESI-

MS/MS) is commonly employed.

A characteristic fragmentation pattern is observed for all acyl-CoA species, which is

instrumental in their identification. This involves a neutral loss of the adenosine 3'-phosphate 5'-

diphosphate portion of the coenzyme A molecule (507 Da) and the formation of a key fragment

ion at m/z 428, corresponding to the adenosine 3',5'-diphosphate fragment.[4][5]
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Table 4: Key Mass Spectrometry Fragments for the Identification of Acyl-CoAs

Ion Description m/z Significance

[M+H]⁺ 850.164
Protonated molecular ion of

(2E)-2-methylbutenoyl-CoA.

[M - 507 + H]⁺ 343

Fragment containing the acyl-

thioester-cystamine-

pantothenic acid moiety. This

ion is specific to the acyl

group.

[Adenosine 3',5'-diphosphate]⁺ 428
Characteristic fragment of the

coenzyme A moiety.

Experimental Protocols
The following sections detail generalized protocols for the synthesis, purification, and analysis

of (2E)-2-methylbutenoyl-CoA.

A common method for the synthesis of acyl-CoA thioesters is the mixed anhydride method.

Protocol: Mixed Anhydride Synthesis

Activation of Tiglic Acid: Dissolve tiglic acid in an anhydrous aprotic solvent (e.g.,

tetrahydrofuran, THF).

Add a base (e.g., triethylamine) and an activating agent (e.g., ethyl chloroformate) at a low

temperature (e.g., 0°C) to form the mixed anhydride.

Thioesterification: Prepare a solution of coenzyme A (lithium salt) in an aqueous buffer (e.g.,

sodium bicarbonate).

Slowly add the mixed anhydride solution to the coenzyme A solution with vigorous stirring.

Monitor the reaction progress using a suitable method, such as the disappearance of free

thiol groups with Ellman's reagent.
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Purification: Purify the resulting (2E)-2-methylbutenoyl-CoA using solid-phase extraction

(SPE) or high-performance liquid chromatography (HPLC).

Sample Solubilization: Dissolve 1-5 mg of lyophilized (2E)-2-methylbutenoyl-CoA in a

suitable deuterated solvent (e.g., D₂O, CD₃OD). For aqueous samples, a buffered solution

(e.g., phosphate buffer in D₂O) is recommended to maintain a stable pH.

Internal Standard: Add a known amount of an internal standard (e.g., trimethylsilylpropanoic

acid - TSP) for chemical shift referencing.

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

Sample Extraction: For biological samples, extract short-chain acyl-CoAs by protein

precipitation with an acid (e.g., perchloric acid or trichloroacetic acid).

Purification: Remove the precipitating agent and other interfering substances using solid-

phase extraction (SPE).

Chromatographic Separation: Separate the acyl-CoAs using reversed-phase HPLC with a

C18 column. A typical mobile phase consists of an aqueous buffer (e.g., ammonium acetate)

and an organic solvent (e.g., acetonitrile) gradient.

Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer with

electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor-to-

product ion transitions outlined in Table 4.

Metabolic Pathway and Biological Role
(2E)-2-methylbutenoyl-CoA is an intermediate in the catabolic pathway of L-isoleucine. This

pathway primarily occurs in the mitochondria and is essential for the complete oxidation of this

branched-chain amino acid.
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Isoleucine Catabolism Pathway

The workflow for the structural identification of (2E)-2-methylbutenoyl-CoA typically involves a

combination of synthesis, purification, and analysis.
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Experimental Workflow for Structural ID

This comprehensive approach, combining chemical synthesis with advanced spectroscopic and

spectrometric techniques, allows for the unambiguous structural identification of (2E)-2-
methylbutenoyl-CoA, facilitating further research into its metabolic significance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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